molecular formula C17H14FN3O4 B4634477 3-ethyl 7-methyl 5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate

3-ethyl 7-methyl 5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate

Cat. No.: B4634477
M. Wt: 343.31 g/mol
InChI Key: GGDDQPMGKDNYHG-UHFFFAOYSA-N
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Description

3-ethyl 7-methyl 5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family

Properties

IUPAC Name

3-O-ethyl 7-O-methyl 5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O4/c1-3-25-16(22)11-9-19-21-14(17(23)24-2)8-13(20-15(11)21)10-6-4-5-7-12(10)18/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDDQPMGKDNYHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=C(C=C(N2N=C1)C(=O)OC)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl 7-methyl 5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 5-amino-1H-pyrazole-4-carboxylate with 2-fluorobenzaldehyde, followed by cyclization with ethyl acetoacetate under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-ethyl 7-methyl 5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products where the fluorine atom is replaced by other functional groups .

Scientific Research Applications

3-ethyl 7-methyl 5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-ethyl 7-methyl 5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
  • 7-aryl-5-methylpyrazolo[1,5-a]pyrimidine derivatives

Uniqueness

3-ethyl 7-methyl 5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl and methyl groups, along with the fluorophenyl moiety, enhances its stability and reactivity compared to other similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-ethyl 7-methyl 5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate
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3-ethyl 7-methyl 5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate

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